2-Amino-3-iodo-5-nitrobenzonitrile
Description
2-Amino-3-iodo-5-nitrobenzonitrile (C₇H₃IN₃O₂) is a halogenated aromatic compound distinguished by its unique substitution pattern: an amino group at position 2, an iodine atom at position 3, and a nitro group at position 4. This arrangement confers distinct electronic, steric, and chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular weight is approximately 315.03 g/mol, with a nitrile group contributing to its planar geometry and reactivity in nucleophilic substitutions .
Properties
CAS No. |
55160-45-7 |
|---|---|
Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289.03 g/mol |
IUPAC Name |
2-amino-3-iodo-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 |
InChI Key |
AMYPOQXBUHVQHC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C#N)N)I)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in the synergistic effects of its substituents. Below is a comparative analysis with structurally related compounds:
| Compound Name | Molecular Formula | Key Substituents | Unique Properties | Biological/Chemical Relevance |
|---|---|---|---|---|
| 2-Amino-5-nitrobenzonitrile | C₇H₄N₄O₂ | -NH₂ (pos. 2), -NO₂ (pos. 5) | Simpler structure; lacks iodine. | Moderate antibacterial activity due to nitro group . |
| 3-Chloro-2-iodo-5-nitrobenzonitrile | C₇H₂ClIN₂O₂ | -Cl (pos. 3), -I (pos. 2), -NO₂ (pos. 5) | Chlorine’s electronegativity alters electronic effects vs. amino group. | Enhanced reactivity in electrophilic substitutions; used in material science . |
| 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile | C₁₁H₁₃N₃O₃ | -OCH₂CH₂CH₃ (pos. 2), -NO₂ (pos. 5) | Methoxypropyl group improves solubility. | Potential anticancer applications due to modified bioavailability . |
| 2-Iodo-5-nitrobenzonitrile | C₇H₃IN₂O₂ | -I (pos. 2), -NO₂ (pos. 5) | Lacks amino group; nitro-iodo synergy enhances electrophilicity. | Intermediate in pharmaceutical synthesis; distinct substitution patterns . |
| 2-Amino-5-iodonicotinonitrile | C₆H₃IN₃ | -NH₂ (pos. 2), -I (pos. 5) | Pyridine ring vs. benzene; iodine’s polarizability increases reactivity. | Reactive in Suzuki couplings; used in heterocyclic drug design . |
Impact of Substituent Position and Type
- Iodine vs. Other Halogens: The iodine atom in 2-amino-3-iodo-5-nitrobenzonitrile provides steric bulk and polarizability, facilitating nucleophilic aromatic substitutions more readily than chlorine or bromine analogs (e.g., 3-Chloro-2-iodo-5-nitrobenzonitrile) .
- Amino Group Influence: The amino group at position 2 enhances electron density on the ring, contrasting with methoxypropyl or methyl groups in analogs like 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile, which prioritize solubility over reactivity .
- Nitro Group Positioning : The nitro group at position 5 (meta to nitrile) creates a strong electron-withdrawing effect, stabilizing intermediates in cross-coupling reactions compared to para-nitro derivatives (e.g., 2-Iodo-4-nitrobenzonitrile) .
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